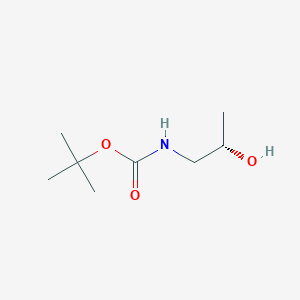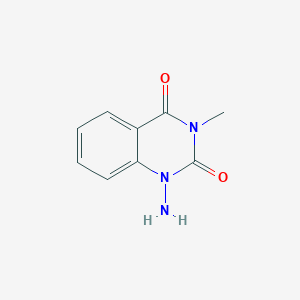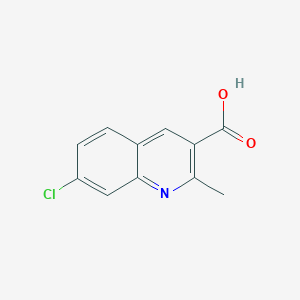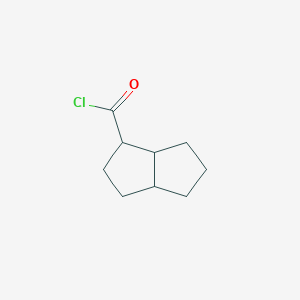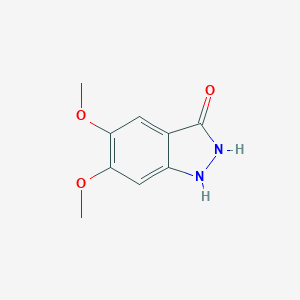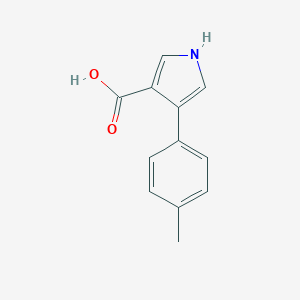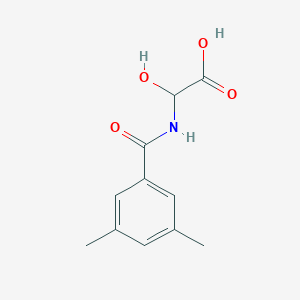
6-(tert-Butoxy)picolinaldehyde
概要
説明
Synthesis Analysis
6-(tert-Butoxy)picolinaldehyde and its derivatives are synthesized through various methods, involving the modification of picolinaldehyde or its analogs. For instance, derivatives of picolinaldehyde have been synthesized for use as analytical reagents, demonstrating the versatility of the picolinaldehyde backbone in chemical synthesis. The introduction of substituents like methyl, chloro, or nitro groups at specific positions significantly affects the compound's basicity and reactivity towards metal ions, showcasing the importance of structural modifications in determining chemical behavior (Otomo & Kodama, 1973).
科学的研究の応用
"6-(tert-Butoxy)picolinaldehyde" is utilized as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, offering chemoselectivity and high yield under mild conditions (Ouchi et al., 2002).
It's applied in the synthesis of picolinaldehyde derivatives for use as analytical reagents. These derivatives react with metal ions in slightly basic media to form colored chelates, useful in spectrophotometric determinations (Otomo & Kodama, 1973).
"6-(tert-Butoxy)picolinaldehyde" serves as a reagent for tert-butoxycarbonylation of acidic proton-containing substrates, such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, again highlighting its versatility and effectiveness in chemoselective reactions (Saito et al., 2006).
It plays a role in visible-light photoredox construction and direct C-H functionalization of pyridines, contributing to the green synthesis of polysubstituted picolinaldehydes. This process is notable for its metal- and oxidant-free conditions, underlining its environmental benignity (Zhang et al., 2021).
In the field of analytical chemistry, picolinaldehyde derivatives have been used as spectrophotometric reagents for the selective determination of small amounts of cobalt in the presence of iron (Ariza, Pavón, & Pino, 1976).
Metal complexes of picolinaldehyde are employed as catalysts for the racemization of amino acids, indicating its utility in chemoenzymatic dynamic kinetic resolutions. This application facilitates the production of amino acids with high yields and excellent enantioselectivities (Felten, Zhu, & Aron, 2010).
Safety And Hazards
特性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCFGUKZOQKUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375472 | |
| Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butoxy)picolinaldehyde | |
CAS RN |
195044-13-4 | |
| Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tert-butoxy)picolinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

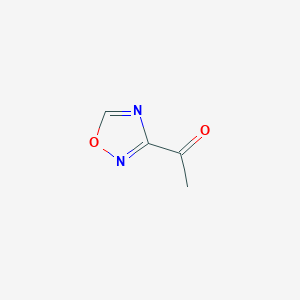
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)

